molecular formula C6H3BrO3S B3232180 4-Bromo-2-formylthiophene-3-carboxylic acid CAS No. 1334640-34-4

4-Bromo-2-formylthiophene-3-carboxylic acid

Cat. No. B3232180
CAS RN: 1334640-34-4
M. Wt: 235.06 g/mol
InChI Key: WTSYJPOLRDDKOV-UHFFFAOYSA-N
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Description

4-Bromo-2-formylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C6H3BrO3S and a molecular weight of 235.06 . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of this compound involves several steps. A paper titled “Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide” describes a method involving three successive direct lithiations and a bromination reaction starting from thiophene . The reactions were carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring substituted with a bromo group, a formyl group, and a carboxylic acid group . The bromo group is attached at the 4-position, the formyl group at the 2-position, and the carboxylic acid group at the 3-position .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a precursor for the synthesis of other compounds . A paper titled “Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide” describes the use of this compound in the synthesis of 4-bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its boiling point is predicted to be 378.2±42.0 °C at 760 mmHg .

properties

IUPAC Name

4-bromo-2-formylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO3S/c7-3-2-11-4(1-8)5(3)6(9)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSYJPOLRDDKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C=O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (i-Pr)2NH (1.09 g, 10.8 mmol) in anhydrous THF (15 mL) was added dropwise n-BuLi (5.0 mL, 12.5 mmol, 2.5M in hexane) at −30° C. The mixture was stirred at the same temperature for 0.5 h. Then, the mixture was cooled to −78° C. and the solution of 4-bromothiophene-3-carboxylic acid from example 1.1 (1.0 g, 4.85 mmol) and HMPA (0.17 g, 0.95 mmol) in anhydrous THF (20 mL) was added slowly. The mixture was stirred at the same temperature for 1 h, anhydrous DMF (0.6 g, 8.22 mmol) was added dropwise into the stirring mixture at −78° C. The reaction mixture was stirred for another 45 min at room temperature and then quenched with water. The aqueous layer was acidified with 5% aq. HCl to pH 1-2, the precipitate was collected by filtration, the filtrate was extracted with DCM (3×50 mL). The organic layers were dried over Na2SO4 and concentrated under reduced pressure. The crude product was washed with CH2Cl2 to give the title product (0.68 g, 60.2%) as a solid.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.17 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.6 g
Type
reactant
Reaction Step Three
Yield
60.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-formylthiophene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-formylthiophene-3-carboxylic acid
Reactant of Route 3
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4-Bromo-2-formylthiophene-3-carboxylic acid
Reactant of Route 4
4-Bromo-2-formylthiophene-3-carboxylic acid
Reactant of Route 5
4-Bromo-2-formylthiophene-3-carboxylic acid
Reactant of Route 6
4-Bromo-2-formylthiophene-3-carboxylic acid

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